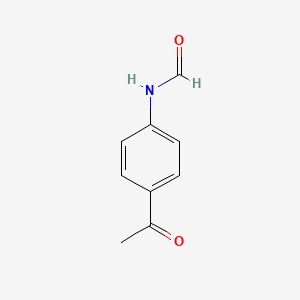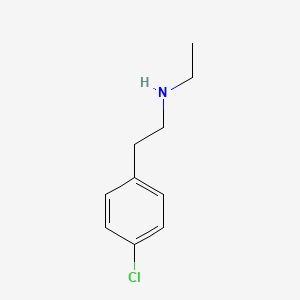![molecular formula C11H10ClNO3 B3136401 2-氯-5-氧代-6,7-二氢-5H-环戊[b]吡啶-6-羧酸乙酯 CAS No. 41598-57-6](/img/structure/B3136401.png)
2-氯-5-氧代-6,7-二氢-5H-环戊[b]吡啶-6-羧酸乙酯
描述
Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate is a chemical compound with the molecular formula C11H10ClNO3 . It’s a solid substance used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been achieved through direct oxidation of 2,3-cyclopentenopyridine analogues using Mn (OTf) 2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClNO3/c1-2-16-11(15)7-5-8-6(10(7)14)3-4-9(12)13-8/h3-4,7H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound has a molecular weight of 239.66 . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the searched resources .科学研究应用
新化合物的合成
研究已导致使用类似于2-氯-5-氧代-6,7-二氢-5H-环戊[b]吡啶-6-羧酸乙酯的衍生物合成各种新型化合物。例如,Kumar 和 Mashelker (2006) 合成了预计具有降压活性的5-甲基-6-氰基-7-取代-2-氧代-2H-吡喃[2, 3-b]吡啶-3-羧酸乙酯 (Kumar & Mashelker, 2006)。
选择性合成工艺
与2-氯-5-氧代-6,7-二氢-5H-环戊[b]吡啶-6-羧酸乙酯结构相似的化合物5-氨基-3-氧代-1,2-二氢-1H-吡唑-1-羧酸乙酯已用于选择性环缩合工艺。此工艺导致合成对进一步化学转化很重要的3-氧代-1,2-二氢-吡唑并[3,4-b]吡啶-1-羧酸乙酯 (Lebedˈ 等,2012)。
晶体学和量子化学研究
通过晶体学和量子化学研究探索了类似化合物的分子结构和潜在应用。例如,Orsini 等人(1990 年)研究了5-氰基-1,6-二氢-2-异丙基-6-氧代-3-吡啶羧酸乙酯,提供了对对于开发强心剂至关重要的构效关系的见解 (Orsini 等,1990)。
在多组分反应 (MCR) 中的应用
涉及类似化合物的多组分反应已被用于合成复杂的有机结构。Wang 等人(2012 年)通过一锅法 MCR 合成了2-羟基-7-甲基-5-氧代-4-芳基-2-(三氟甲基)-3,4-二氢-2 H ,5 H -吡喃[4,3- b ]吡喃-3-羧酸乙酯衍生物,表明这些化合物在有机合成中的多功能性 (Wang 等,2012)。
抗菌活性
2-氯-5-氧代-6,7-二氢-5H-环戊[b]吡啶-6-羧酸乙酯的某些类似物已表现出抗菌特性。Toja 等人(1986 年)由5-甲基(或 5H)-2-氨基吡咯-3-羧酸乙酯合成了一系列化合物,其中一种显示出体外抗菌活性 (Toja 等,1986)。
细胞毒性研究
已经对与2-氯-5-氧代-6,7-二氢-5H-环戊[b]吡啶-6-羧酸乙酯结构相似的化合物的细胞毒性进行了研究,特别是在癌症研究的背景下。Al-Trawneh 等人(2021 年)制备了一系列取代的7-环丙基-2-(2-芳基氧代)-3-硝基-4-氧代-4,7-二氢噻吩并[2,3-b]吡啶-5-羧酸乙酯,揭示了对白血病细胞具有显着的生长抑制活性 (Al-Trawneh 等,2021)。
安全和危害
作用机制
Target of Action
Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate is a complex organic compound. Similar cyclopenta[b]pyridine derivatives have been found to exhibit a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1 .
Mode of Action
It’s known that cyclopenta[b]pyridine derivatives can interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Given the broad biological activity of similar cyclopenta[b]pyridine derivatives, it’s likely that multiple pathways are affected .
Result of Action
Similar cyclopenta[b]pyridine derivatives have been found to exhibit a wide spectrum of biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other compounds or ions in the environment .
生化分析
Biochemical Properties
Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate plays a significant role in biochemical reactions due to its reactive functional groups. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, leading to changes in their activity. Additionally, this compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with proteins, influencing their structure and function .
Cellular Effects
Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s function. Alternatively, it may bind to an allosteric site, inducing conformational changes that enhance or inhibit enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate can change over time. This compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical degradation, leading to the formation of degradation products that could have different biological activities. Long-term studies in vitro or in vivo have shown that this compound can have sustained effects on cellular function, although the specific nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate can vary with different dosages in animal models. At lower doses, this compound may have beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it may exhibit toxic or adverse effects, such as inducing oxidative stress or causing cellular damage. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate is involved in various metabolic pathways. It can interact with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell .
Transport and Distribution
The transport and distribution of ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate can localize to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be directed by targeting signals or post-translational modifications that guide the compound to specific organelles. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules depending on its location within the cell .
属性
IUPAC Name |
ethyl 2-chloro-5-oxo-6,7-dihydrocyclopenta[b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-16-11(15)7-5-8-6(10(7)14)3-4-9(12)13-8/h3-4,7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNTUKGQTDODGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C1=O)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


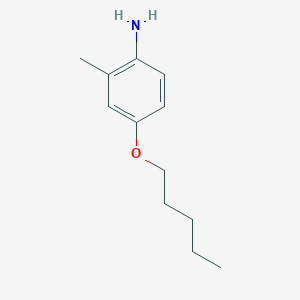
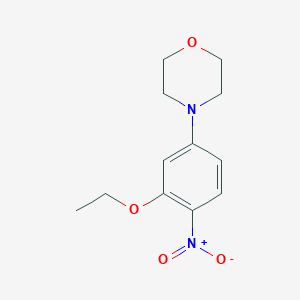

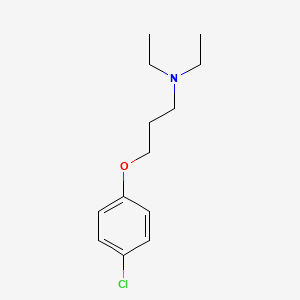
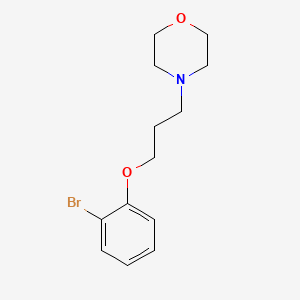
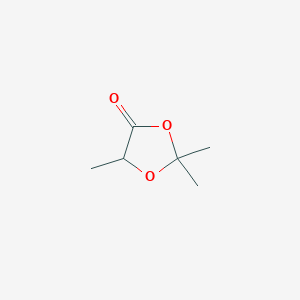
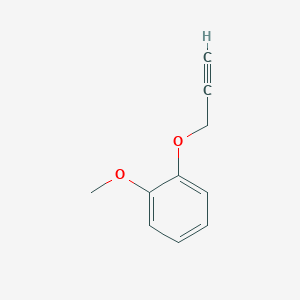
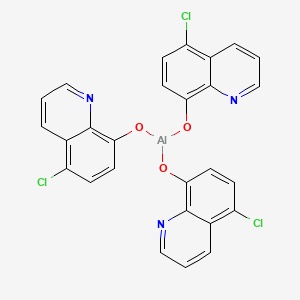


![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3136413.png)
